

## A Comparative Guide to Raclopride Displacement Studies with Various Dopaminergic Agents

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Compound of Interest		
Compound Name:	Raclopride	
Cat. No.:	B1662589	Get Quote

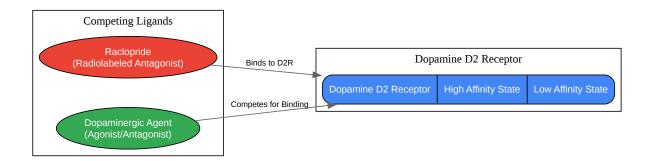
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various dopaminergic agents in **raclopride** displacement studies, supported by experimental data. **Raclopride**, a selective D2/D3 dopamine receptor antagonist, is a valuable tool in neuroscience research, particularly for in vivo imaging of dopamine receptor availability and measuring changes in endogenous dopamine levels. Understanding how different dopaminergic compounds compete with **raclopride** for binding to D2/D3 receptors is crucial for interpreting these studies and for the development of novel therapeutics targeting the dopaminergic system.

## **Competitive Binding at the Dopamine D2 Receptor**

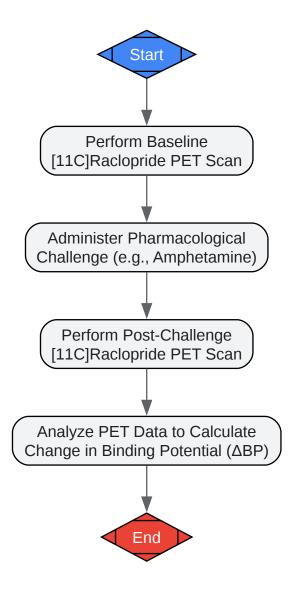
**Raclopride** displacement assays are based on the principle of competitive binding. Both the radiolabeled **raclopride** ([3H]**raclopride** for in vitro assays or [11C]**raclopride** for Positron Emission Tomography - PET) and the dopaminergic test compound simultaneously compete for the same binding sites on the dopamine D2 receptor. The extent to which the test compound displaces **raclopride** is a measure of its affinity for the D2 receptor.



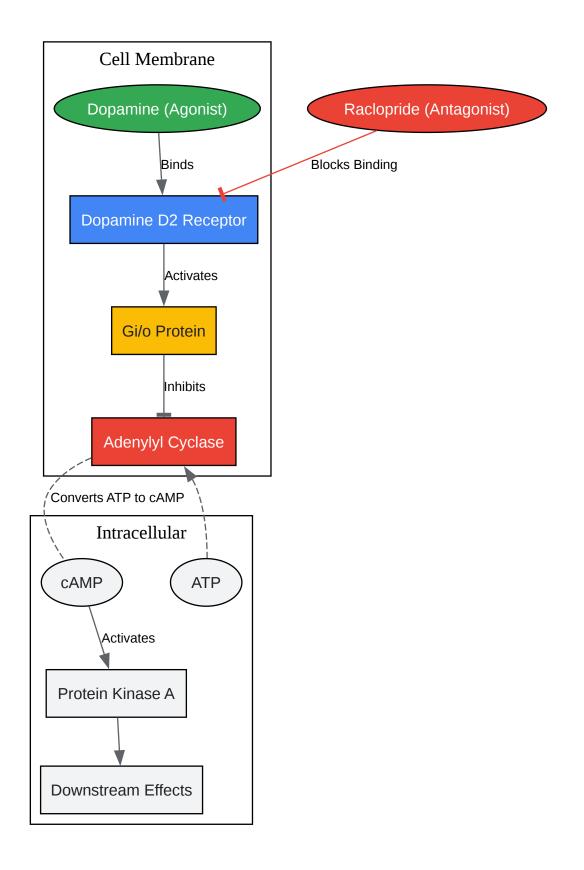












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